Erythromycin
Description
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-RWJQBGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022991 | |
| Record name | Erythromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L | |
| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
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| Record name | Erythromycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
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| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder | |
CAS No. |
114-07-8, 82343-12-2, 215031-94-0, 7540-22-9 | |
| Record name | Erythromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-07-8 | |
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| Record name | Erythromycin [USP:INN:BAN:JAN] | |
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| Record name | N-Methylerythromycin A | |
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| Record name | Erythromycin C-13 | |
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| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
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| Record name | erythromycin | |
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| Record name | Erythromycin | |
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| Record name | Erythromycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.673 | |
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| Record name | Erythromycin | |
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| Record name | Erythromycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Erythromycin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
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| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ | |
| Record name | Erythromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00199 | |
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| Record name | Erythromycin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythromycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Genesis of Macrolide Research
Discovery and Initial Characterization of Erythromycin (B1671065)
The discovery of this compound in the mid-20th century was a pivotal event, emerging from the systematic screening of soil microorganisms for novel antimicrobial compounds.
This compound was first isolated in 1952 from the metabolic products of a strain of actinomycete bacteria found in a soil sample from the Philippines. wikipedia.orgacs.org The sample was collected by Filipino scientist Abelardo B. Aguilar, who sent it to his employer, Eli Lilly and Company, for further investigation. wikipedia.org Researchers at Eli Lilly, led by J. M. McGuire, successfully isolated the compound. acs.orgnih.gov
The producing microorganism was initially identified as Streptomyces erythreus. acs.orgmdpi.com However, based on later taxonomic studies, it was reclassified into a different genus and is now known as Saccharopolyspora erythraea. acs.orgmdpi.comwikipedia.org This bacterium, a Gram-positive species, synthesizes this compound through a complex enzymatic pathway. mdpi.comwikipedia.org The standard-grade this compound produced by the bacterium is primarily a mixture of related compounds, with this compound A being the most abundant and possessing the highest antibacterial activity. wikipedia.org Other forms, such as erythromycins B, C, and D, are also present in smaller quantities. wikipedia.orgnih.gov
The discovery of this compound was of immense academic and clinical importance during the golden age of antibiotic discovery. mdpi.combohrium.com It provided a broad-spectrum antibiotic effective against many Gram-positive bacteria. patsnap.compnas.org this compound quickly became a crucial alternative for patients with allergies to penicillin or for treating infections caused by penicillin-resistant bacteria. wikipedia.orgjetir.org
The complex structure of this compound A, with its 14-membered macrocyclic lactone ring, multiple stereogenic centers, and attached deoxy sugars (desosamine and cladinose), presented a formidable challenge to the scientific community. wikipedia.orgwikipedia.orgnih.gov This complexity spurred significant interest and research in the field of total synthesis. wikipedia.orgacs.org For decades, chemists worked to synthesize it in the laboratory, a feat that was ultimately achieved by Robert B. Woodward's research group in 1981, a landmark accomplishment in organic chemistry. acs.org The molecule's mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, also became a subject of intense study, furthering the understanding of how antibiotics function at a molecular level. wikipedia.orgpatsnap.comwikipedia.org
Evolution of Macrolide Chemistry and Biology Research
The discovery of this compound laid the foundation for the entire class of macrolide antibiotics. bohrium.comnih.gov Its clinical success and its chemical structure served as a progenitor for the development of new generations of macrolides. bohrium.comnih.gov Initial research efforts focused on overcoming some of this compound's inherent limitations, particularly its instability in acidic conditions of the stomach and its gastrointestinal side effects. wikipedia.orgjetir.orgnih.gov
This research led to the first major breakthrough with the creation of semi-synthetic derivatives, giving rise to the second generation of macrolides in the 1970s and 1980s. nih.govnih.gov By chemically modifying the this compound molecule, scientists developed compounds like clarithromycin (B1669154) and azithromycin (B1666446). wikipedia.orgjetir.orgnih.gov These derivatives offered improved acid stability, better pharmacokinetic profiles, and a broader spectrum of activity. bohrium.comnih.gov
As bacterial resistance to first- and second-generation macrolides began to emerge, research evolved to address this growing threat. bohrium.comnih.gov This led to the development of a third generation of macrolides, known as ketolides. nih.gov Ketolides, such as telithromycin (B1682012), are characterized by the replacement of the L-cladinose sugar at the 3-position of the lactone ring with a keto group. nih.gov This structural modification helped them to be effective against many macrolide-resistant bacterial strains. nih.govresearchgate.net The continuous evolution of macrolide chemistry, sparked by the initial discovery of this compound, highlights a persistent effort to innovate and overcome clinical challenges like antibiotic resistance. bohrium.comnih.gov
Erythromycin Biosynthesis and Synthetic Biology
Producer Organism and Metabolic Pathways
Saccharopolyspora erythraea as the Primary Biosynthetic Source
The primary producer of erythromycin (B1671065) is Saccharopolyspora erythraea, a Gram-positive, mycelium-forming actinomycete bacterium. frontiersin.orgnih.gov The genes responsible for the entire this compound biosynthetic pathway are clustered together on the S. erythraea chromosome. nih.govresearchgate.net This genetic clustering is a common feature for secondary metabolic pathways in bacteria. nih.gov The this compound gene cluster, designated as the ery cluster, spans approximately 65 kilobases and contains all the necessary genes for producing the polyketide core, synthesizing and attaching deoxysugars, and performing subsequent modifications. nih.govresearchgate.net
The biosynthesis of this compound A in S. erythraea is a multi-step process that begins with the formation of the macrolactone ring, 6-deoxyerythronolide B (6-dEB). frontiersin.orgmdpi.com This core structure then undergoes a series of post-polyketide synthase (PKS) modifications, including hydroxylations and the attachment of two deoxysugars, L-mycarose and D-desosamine, to yield the final product. researchgate.net Industrial production strains of S. erythraea, such as the "NRRL 2338" strain, are often selected for their higher yield of this compound. mdpi.com
Involvement of this compound Polyketide Synthase (PKS)
The assembly of the this compound macrolide core, 6-deoxyerythronolide B (6-dEB), is carried out by a massive, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). nih.gov DEBS is a Type I polyketide synthase (PKS), a family of enzymes responsible for synthesizing a wide array of natural products. researchgate.netwikipedia.org The DEBS system is encoded by three large genes, eryAI, eryAII, and eryAIII, which together produce three large proteins: DEBS1, DEBS2, and DEBS3. researchgate.net
This enzymatic assembly line consists of a loading module and six extension modules. researchgate.net Each module is responsible for one cycle of polyketide chain elongation and contains several functional domains that catalyze specific reactions. nih.govwikipedia.org The biosynthesis of 6-dEB is initiated with a propionyl-CoA starter unit and involves the sequential condensation of six methylmalonyl-CoA extender units. frontiersin.org
The minimal domains within each PKS module include:
Acyltransferase (AT) : Selects and loads the appropriate extender unit (methylmalonyl-CoA) onto the ACP domain. nih.govwikipedia.org
Acyl Carrier Protein (ACP) : Tethers the growing polyketide chain via a phosphopantetheine arm. nih.govwikipedia.org
Ketosynthase (KS) : Catalyzes the Claisen condensation reaction, which elongates the polyketide chain. nih.govwikipedia.org
Additional domains within specific modules determine the final structure by modifying the β-keto group formed after each condensation. These can include a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER). researchgate.net The growing chain is passed sequentially from one module to the next until it reaches the final module, where a thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain to form the 14-membered macrolactone ring of 6-dEB. nih.govresearchgate.net
| PKS Component | Gene(s) | Function |
| 6-Deoxyerythronolide B Synthase (DEBS) | eryAI, eryAII, eryAIII | A multi-enzyme complex that assembles the 6-dEB macrolactone core from one propionyl-CoA and six methylmalonyl-CoA units. nih.govresearchgate.net |
| Loading Module | Part of DEBS1 | Binds the initial propionyl-CoA starter unit. researchgate.net |
| Extension Modules (1-6) | DEBS1, DEBS2, DEBS3 | Each module catalyzes one round of chain elongation and modification. researchgate.net |
| Thioesterase (TE) Domain | Part of DEBS3 | Releases and cyclizes the final polyketide chain to form 6-dEB. researchgate.net |
Role of Tailoring Enzymes in Macrolide Assembly
Following the synthesis of the 6-dEB core by the PKS, a series of "tailoring" enzymes modify the structure to produce the final, active this compound A molecule. mdpi.com These post-PKS modifications are crucial for the antibiotic's biological activity and include hydroxylation, glycosylation, and methylation. nih.gov
The first tailoring step is a hydroxylation reaction at the C-6 position of the 6-dEB macrolactone ring. nih.govwikipedia.org This reaction is catalyzed by the cytochrome P450 enzyme P450eryF, also known as EryF, which converts 6-dEB into erythronolide B (EB). wikipedia.orgnih.gov The gene encoding this enzyme, eryF, is located within the this compound biosynthetic gene cluster. researchgate.net
Glycosylation, the attachment of sugar moieties, is essential for the activity of this compound. The erythronolide B core is adorned with two deoxysugars, D-desosamine and L-mycarose. researchgate.net This process is mediated by specific glycosyltransferases.
The biosynthesis and attachment of these sugars are complex processes involving multiple genes within the ery cluster. nih.gov The enzyme EryBV is a glycosyltransferase that attaches the first sugar, L-mycarose, to the hydroxyl group at the C-3 position of the erythronolide B ring. nih.govresearchgate.net Subsequently, another glycosyltransferase, EryCIII, attaches the second sugar, D-desosamine, to the C-5 hydroxyl group. researchgate.net The remarkable flexibility of these enzymes allows them to accommodate some variations in the sugar substrates, which has been exploited in synthetic biology to create novel this compound analogs. nih.govnih.gov
The final step in the biosynthesis of this compound A is a methylation reaction. proquest.comnih.gov This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase EryG. proquest.comqmul.ac.uk The eryG gene codes for this enzyme, which transfers a methyl group to the 3"-hydroxyl group of the mycarose sugar moiety attached to this compound C. nih.govqmul.ac.uk This conversion of this compound C into this compound A is the terminal step of the pathway. proquest.com
The EryG enzyme can also act on the precursor this compound D (which lacks the C-12 hydroxyl group) to produce this compound B. nih.govqmul.ac.uk Therefore, a single enzyme, EryG, is responsible for both of the 3"-O-methylation reactions in the final stages of this compound biosynthesis. nih.gov
| Enzyme | Gene | Function | Substrate → Product |
| P450eryF | eryF | Catalyzes C-6 hydroxylation of the macrolactone ring. nih.govwikipedia.org | 6-deoxyerythronolide B → Erythronolide B |
| EryK | eryK | Catalyzes C-12 hydroxylation of the macrolactone ring. researchgate.net | This compound D → this compound C |
| EryBV | eryBV | Attaches L-mycarose to the C-3 position of the macrolactone. nih.govresearchgate.net | Erythronolide B → 3-O-mycarosylerythronolide B |
| EryCIII | eryCIII | Attaches D-desosamine to the C-5 position of the macrolactone. researchgate.net | 3-O-mycarosylerythronolide B → this compound D |
| EryG | eryG | Catalyzes O-methylation at the 3" position of the mycarose moiety. nih.govqmul.ac.uk | This compound C → this compound A; this compound D → this compound B |
Genetic Basis of Biosynthesis: The ery Gene Cluster
The genetic blueprint for this compound biosynthesis is located on a large section of the S. erythraea chromosome, known as the ery gene cluster. This cluster spans approximately 56 kilobase pairs and contains a series of genes organized into functional groups responsible for the assembly of the polyketide backbone, the synthesis of deoxysugar moieties, and the subsequent modifications to form the final active compound.
Polyketide Synthesis Genes (eryA)
The core of the this compound molecule is a 14-membered lactone ring called 6-deoxyerythronolide B (6-dEB). The synthesis of this macrolactone is catalyzed by a large, multifunctional enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). DEBS is encoded by three large polyketide synthase (PKS) genes: eryAI, eryAII, and eryAIII. nih.gov These genes are organized sequentially and encode three large polypeptides (DEBS1, DEBS2, and DEBS3) that work in an assembly-line fashion.
Each DEBS polypeptide is composed of multiple modules, and each module is responsible for one cycle of chain elongation. A module contains several enzymatic domains that select the appropriate building block (propionyl-CoA or methylmalonyl-CoA), condense it with the growing polyketide chain, and perform any necessary chemical modifications, such as reduction of a keto group. The linear polyketide chain is ultimately cyclized and released from the enzyme complex to form 6-dEB.
Table 1: Key Genes in the ery Gene Cluster and Their Functions
| Gene(s) | Encoded Protein(s) | Function |
| eryA (eryAI, eryAII, eryAIII) | 6-deoxyerythronolide B synthase (DEBS1, DEBS2, DEBS3) | Catalyzes the synthesis of the 6-deoxyerythronolide B polyketide core. nih.gov |
| eryB, eryC | Various enzymes | Responsible for the biosynthesis of the deoxysugars L-mycarose and D-desosamine. |
| eryF | P450 hydroxylase (EryF) | Hydroxylates 6-deoxyerythronolide B at the C-6 position to form erythronolide B. |
| eryG | S-adenosylmethionine-dependent O-methyltransferase (EryG) | Methylates the hydroxyl group of the mycarose sugar attached to this compound C, converting it to this compound A. scispace.com |
| eryK | P450 hydroxylase (EryK) | Hydroxylates this compound D at the C-12 position to form this compound C. |
Deoxysugar Biosynthesis Genes (eryB, eryC)
Following the formation of the 6-dEB macrocycle, two unusual deoxysugars, L-mycarose and D-desosamine, are synthesized and attached. The genes responsible for the biosynthesis of these sugars are grouped into the eryB and eryC gene sets. These genes encode a series of enzymes that convert glucose into the activated forms of the deoxysugars, which are then transferred to the 6-dEB core by glycosyltransferases. The attachment of D-desosamine occurs at the C-5 hydroxyl group, and the attachment of L-mycarose occurs at the C-3 hydroxyl group of the macrolactone ring.
Post-polyketide Modification Genes (eryF, eryG, eryK)
After the glycosylation steps, a series of final modifications, known as post-polyketide modifications, occur to produce the final and most biologically active form, this compound A. These modifications are carried out by enzymes encoded by the eryF, eryG, and eryK genes.
The eryF gene encodes a P450 hydroxylase that hydroxylates the C-6 position of the 6-dEB ring to form erythronolide B. The eryK gene encodes another P450 hydroxylase responsible for the hydroxylation of the C-12 position of the aglycone, a step that occurs after the attachment of the first sugar. Finally, the eryG gene encodes an S-adenosylmethionine-dependent O-methyltransferase that adds a methyl group to the mycarose sugar, converting this compound C to this compound A. scispace.com
Metabolic Engineering Strategies for Enhanced Production and Novel Analog Generation
The detailed understanding of the this compound biosynthetic pathway has enabled the use of metabolic engineering to improve the production of this antibiotic and to create novel derivatives. These strategies involve the manipulation of the genetic makeup of the producing organism to alter its metabolic fluxes or to introduce new enzymatic activities.
Strategies to enhance this compound production often focus on increasing the supply of precursor molecules, such as propionyl-CoA and methylmalonyl-CoA. This can be achieved by overexpressing genes involved in their synthesis or by knocking out competing metabolic pathways. acs.org For instance, cofactor engineering, which involves manipulating the intracellular levels of cofactors like ATP and NAD(P)H, has been shown to redirect metabolic flux towards this compound biosynthesis and enhance its production. nih.gov Another approach involves the use of secondary messengers, such as (p)ppGpp and c-di-GMP, to upregulate the transcription of the ery gene cluster, leading to increased yields. nih.gov
The generation of novel this compound analogs has been achieved through several innovative approaches, including combinatorial biosynthesis and precursor-directed biosynthesis. sioc-journal.cnrsc.org Combinatorial biosynthesis involves the genetic modification of the PKS genes to alter the structure of the polyketide backbone. This can include deleting or inactivating specific domains to create truncated or modified macrolactones, or even swapping entire modules between different PKSs to generate hybrid polyketides.
Precursor-directed biosynthesis is a powerful technique where a genetically engineered strain, blocked in an early step of the biosynthetic pathway, is fed with synthetic analogs of the natural precursor. nih.gov These synthetic precursors are then incorporated by the downstream enzymes of the pathway, leading to the production of novel this compound derivatives with altered functionalities. nih.govnih.gov This approach has been successfully used to generate a variety of analogs with modifications at different positions of the macrolide ring.
Molecular Mechanism of Action of Erythromycin
Ribosomal Target and Protein Synthesis Inhibition
The principal antibacterial action of erythromycin (B1671065) stems from its ability to halt protein synthesis, a process vital for bacterial growth and replication. patsnap.comasm.org This inhibition is achieved through a specific interaction with the bacterial ribosome.
Beyond inhibiting the function of mature ribosomes, this compound also impairs the formation of new 50S ribosomal subunits. drugbank.comnih.govetsu.edu This represents a second, distinct inhibitory mechanism. asm.org Studies in various bacteria, including Staphylococcus aureus and Escherichia coli, have demonstrated that this compound can prevent the proper assembly of the large ribosomal subunit. nih.govetsu.edu The drug appears to bind to a precursor particle during the assembly process, leading to a reduction in the formation of functional 50S subunits. etsu.edu Research in Haemophilus influenzae confirmed that subunit formation is prevented in a concentration-dependent manner. drugbank.com The 50% inhibitory concentration (IC50) for the inhibition of translation and the inhibition of 50S subunit assembly were found to be identical in S. aureus, suggesting both mechanisms are equally significant targets for the drug's activity. nih.govasm.org The formation of the smaller 30S ribosomal subunit is generally unaffected by this compound. asm.orgetsu.edu
The cumulative effect of inhibiting protein synthesis and ribosomal assembly results in a bacteriostatic action, meaning this compound primarily stops bacteria from growing and reproducing rather than killing them outright. patsnap.comwikipedia.orgnih.gov By blocking the production of essential proteins required for replication and other vital functions, the bacterial population is held in check, allowing the host's immune system to clear the infection. patsnap.com The primary mechanism involves stimulating the dissociation of peptidyl-tRNA from the ribosome, which halts protein elongation and, consequently, cell growth. asm.orgnih.gov At higher concentrations, however, this compound can exhibit bactericidal (bacteria-killing) activity against highly susceptible organisms. youtube.com
Table 1: Summary of this compound's Antibacterial Mechanisms
| Mechanism | Target | Molecular Action | Outcome |
| Protein Synthesis Inhibition | 23S rRNA of the 50S ribosomal subunit drugbank.comnih.gov | Binds to the nascent peptide exit tunnel, blocking peptide elongation and interfering with aminoacyl translocation. patsnap.comwikipedia.orgpatsnap.com | Halts the production of essential bacterial proteins. patsnap.com |
| Ribosome Assembly Inhibition | 50S ribosomal subunit precursor particles etsu.edu | Prevents the proper formation and maturation of new 50S subunits. asm.orgnih.gov | Reduces the number of functional ribosomes available for protein synthesis. etsu.edu |
Non-Antibiotic Molecular Mechanisms (Pre-clinical and Cellular Studies)
In addition to its well-established role as an antibiotic, this compound has demonstrated immunomodulatory and anti-inflammatory activities in pre-clinical and cellular studies. nih.govnih.gov These effects are independent of its antimicrobial action.
Pre-clinical research has shown that this compound can modulate the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. e-century.us NF-κB activation is a critical step in the inflammatory response, leading to the production of pro-inflammatory mediators. Studies have suggested that this compound may inhibit the NF-κB pathway, thereby reducing inflammation. e-century.us One proposed mechanism involves the upregulation of Histone deacetylase-2 (HDAC2) activity. nih.gov HDAC2 can inhibit NF-κB activity, and low-dose this compound has been found to increase HDAC2 expression and activity, subsequently suppressing the release of inflammatory factors. nih.gov This interaction may explain some of the beneficial effects of macrolides observed in chronic inflammatory diseases of the respiratory tract. e-century.us
Modulation of Pro-inflammatory Cytokine Production in Cellular Models (e.g., IL-8, IL-6, TNF-α)
Beyond its antimicrobial properties, this compound possesses significant immunomodulatory and anti-inflammatory functions. nih.govnih.gov These effects are independent of its antibacterial activity and involve the modulation of cytokine production. nih.gov Cytokines are small proteins crucial for cell signaling, and pro-inflammatory cytokines like Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of inflammatory responses. thermofisher.com
This compound has been shown to inhibit the production of these key pro-inflammatory cytokines in various cellular models. nih.gov In studies using whole blood stimulated with heat-killed Streptococcus pneumoniae, this compound was found to potently attenuate the production of TNF-α and IL-6. asm.org The inhibitory effect on IL-6 production is partly due to the reduction in TNF-α, as TNF-α can mediate the production of IL-6. asm.org
Further research using lipopolysaccharide (LPS)-stimulated human neutrophils demonstrated that pre-treatment with this compound significantly decreased the expression of both IL-6 and IL-8. researchgate.net In animal models, this compound treatment suppressed the mRNA expression of Il6 and Tnf in lung tissue during induced inflammation. nih.gov One of the underlying molecular mechanisms for this anti-inflammatory action is its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov this compound can inhibit the activation of NF-κB, a central transcription factor that regulates the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8. nih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Cellular Models
| Cell/System Model | Stimulant | Cytokines Inhibited | Reference |
|---|---|---|---|
| Human Whole Blood | Heat-Killed S. pneumoniae | TNF-α, IL-6 | asm.org |
| Human Neutrophils | Lipopolysaccharide (LPS) | IL-6, IL-8 | researchgate.net |
| Human Bronchial Epithelial Cells | TNF-α | IL-8 | nih.gov |
| Mouse Lung Tissue (in vivo) | - | IL-6, TNF | nih.gov |
Effects on Cellular Processes such as Autophagy in Cell Lines
This compound has been observed to influence fundamental cellular processes, notably autophagy. Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis. In certain contexts, it can act as a pro-survival mechanism for cells. mdpi.com
Studies in multiple myeloma (MM) cell lines, including U266, IM-9, and RPMI8226, have demonstrated that this compound can block autophagy flux. nih.gov This inhibition is evidenced by the intracellular accumulation of autophagy markers such as LC3B-II and p62. nih.gov By disrupting the autophagy-lysosome degradation pathway, this compound can enhance cellular stress, particularly endoplasmic reticulum (ER) stress, which can lead to increased cytotoxicity, especially when combined with other therapeutic agents like proteasome inhibitors. nih.gov
In a different cellular context, this compound has shown effects related to cellular senescence, a state of irreversible cell cycle arrest often linked to aging and oxidative stress. In a model using human bronchial epithelial cells (BEAS-2B), this compound was found to alleviate oxidative stress-induced premature senescence. nih.gov This anti-senescence effect was mediated through the inhibition of the PI3K-mTOR signaling pathway. nih.gov The mTOR pathway is a key negative regulator of autophagy, suggesting a complex, context-dependent role for this compound in modulating these interconnected cellular pathways. nih.govfrontiersin.org
Table 2: Effects of this compound on Autophagy in Different Cell Lines
| Cell Line | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| U266, IM-9, RPMI8226 (Multiple Myeloma) | Blockage of autophagy flux | Accumulation of LC3B-II and p62; enhanced ER stress-mediated cytotoxicity with bortezomib. | nih.gov |
| BEAS-2B (Human Bronchial Epithelial) | Amelioration of cellular senescence | Inhibition of the PI3K-mTOR signaling pathway, a key regulator of autophagy. | nih.gov |
Agonism of Motilin Receptor (Molecular Basis)
In addition to its antimicrobial and anti-inflammatory roles, this compound functions as a potent agonist for the motilin receptor (MTLR). wikipedia.orgnih.gov The motilin receptor is a G protein-coupled receptor (GPCR) that, when activated by the endogenous peptide hormone motilin, stimulates gastrointestinal motility. nih.gov this compound mimics the action of motilin, binding to and activating these receptors, which are expressed on smooth muscle cells in the gastrointestinal tract. droracle.aireprocell.com
The molecular basis for this agonism has been elucidated through structural studies. nih.govresearchgate.net Research reporting the structure of the Gq-coupled human MTLR in complex with this compound reveals how this macrolide, which is structurally unrelated to the peptide motilin, can effectively bind to and activate the receptor. nih.gov The binding of this compound to the motilin receptor is distinct from its binding to the bacterial ribosome. researchgate.net
This agonist activity has the same regional and species specificity as motilin itself; it induces contractions in human and rabbit duodenal smooth muscle but is ineffective on preparations that are also unresponsive to motilin, such as those from the ileum. nih.gov The contractile response triggered by this compound is mediated by the direct action on smooth muscle, leading to an influx of extracellular calcium. droracle.ai This action potentiates gastric and small bowel motility, which is the molecular basis for its use as a prokinetic agent. droracle.ai
Table 3: Comparative Activity of this compound and its Derivatives at the Motilin Receptor in Rabbit Duodenum
| Compound | Concentration for 50% Max Contractile Response | Concentration for 50% Displacement of Labeled Motilin | Reference |
|---|---|---|---|
| EM201 (Derivative) | 5.0 x 10-8 M | 1.0 x 10-8 M | nih.gov |
| This compound A (EMA) | 2.0 x 10-6 M | 1.3 x 10-7 M | nih.gov |
| EMA N-oxide (Derivative) | 1.0 x 10-4 M | 4.0 x 10-6 M | nih.gov |
Mechanisms of Erythromycin Resistance
Target Site Modification Mechanisms
The primary target of erythromycin (B1671065) is the 50S ribosomal subunit, where it binds to the 23S rRNA and blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting protein synthesis. researchgate.net Bacteria have developed two main ways to alter this target site to prevent or reduce this compound binding.
The most common mechanism of acquired resistance to this compound and other macrolide, lincosamide, and streptogramin B (MLSB) antibiotics is the post-transcriptional methylation of 23S rRNA. asm.orgfrontiersin.org This modification is catalyzed by a family of enzymes known as this compound Ribosome Methylases, which are encoded by erm genes. asm.orgnih.gov These genes are widespread and have been identified in a variety of clinical pathogens. asm.orgnih.govnih.gov
The erm enzymes, specifically, are adenine-N6-methyltransferases that target a specific adenine (B156593) residue, A2058 (in Escherichia coli numbering), within domain V of the 23S rRNA. asm.orgnih.govnih.govnih.gov By adding one or two methyl groups to the N6 position of A2058, these enzymes induce a conformational change in the ribosome. nih.govnih.gov This alteration reduces the binding affinity of this compound and other MLSB antibiotics to their target, rendering the ribosome and the bacterium resistant. asm.orgnih.govnih.gov The expression of erm genes can be either constitutive or inducible by the presence of a macrolide antibiotic. nih.govresearcher.life
A less common but significant mechanism of resistance involves mutations in the 23S rRNA gene itself, particularly at nucleotides A2058 and A2059. asm.orgnih.govresearchgate.net These mutations, typically transitions from adenine to guanine (B1146940) (A2058G or A2059G), have been observed in various bacterial species. asm.orgnih.gov
These point mutations directly alter the binding site of this compound, sterically hindering its interaction with the ribosome. nih.gov The level of resistance conferred by these mutations can vary, with changes at A2058 generally leading to higher levels of resistance to 14- and 15-membered macrolides compared to mutations at A2059. asm.org Some of these mutations can also result in cross-resistance to other macrolides and lincosamides. asm.org
Efflux Pump Systems
Bacterial efflux pumps are membrane-associated protein complexes that actively transport antibiotics and other toxic compounds out of the cell. This mechanism prevents the intracellular accumulation of the drug to a concentration that would be inhibitory.
A significant mechanism of this compound resistance, particularly in gram-positive bacteria like Streptococcus pneumoniae, is mediated by efflux pumps encoded by the mef (macrolide efflux) and msr (macrolide and streptogramin B resistance) genes. frontiersin.orgnih.govnih.gov
The mef genes, such as mef(A) and mef(E), encode a transmembrane protein that is part of the major facilitator superfamily (MFS) of transporters. nih.govnih.gov The msr genes, like msr(D), often found in tandem with mef genes, encode an ATP-binding cassette (ABC) transporter protein. frontiersin.orgnih.gov It is proposed that these two proteins work together as a two-component efflux system. frontiersin.orgnih.gov Mef(A) likely forms the transmembrane channel, while Msr(D) provides the energy for transport through ATP hydrolysis. frontiersin.orgnih.gov This system effectively pumps 14- and 15-membered macrolides out of the bacterial cell, conferring what is known as the M-phenotype of resistance. nih.gov Studies have shown that msr(D) is essential for high-level this compound resistance and drug efflux. nih.govnih.gov
Enzymatic Inactivation of this compound
The third major strategy employed by bacteria to resist this compound is to chemically modify and inactivate the antibiotic molecule itself.
A number of bacteria, particularly members of the Enterobacteriaceae family, produce enzymes called this compound esterases. researchgate.netnih.gov These enzymes, encoded by the ere genes (ereA, ereB, and ereC), inactivate this compound by hydrolyzing the macrolactone ring. researchgate.netnih.govacs.orgresearchgate.net
The cleavage of this lactone bond results in a linearized, inactive form of the antibiotic that can no longer bind to the ribosome. researchgate.netresearchgate.net EreA and EreB are the most well-characterized of these esterases. acs.orgnih.gov While both are effective against 14- and 15-membered macrolides, they exhibit some differences in their substrate specificity. mcmaster.ca For instance, some studies have shown EreB can inactivate azithromycin (B1666446), while EreA cannot. mcmaster.ca The ereC gene is closely related to ereA and also confers resistance through macrolide hydrolysis. mcmaster.canih.gov
Phosphotransferases
One mechanism of bacterial resistance to this compound involves the enzymatic inactivation of the drug by macrolide phosphotransferases (MPHs). mcmaster.ca These enzymes catalyze the GTP-dependent phosphorylation of macrolide antibiotics, rendering them unable to bind to their ribosomal target. mcmaster.cafrontiersin.org This inactivation occurs through the addition of a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar, a key structural component of this compound. mcmaster.ca
The genes encoding these enzymes, known as mph genes, are a significant factor in clinical resistance. mcmaster.ca Different classes of MPH enzymes have been identified based on their substrate specificity. For instance, MPH(2')-I, encoded by genes like mph(A), is more effective at inactivating 14-membered ring macrolides such as this compound. asm.org In contrast, MPH(2')-II, encoded by genes like mph(B), can inactivate both 14- and 16-membered ring macrolides. asm.org
In some bacteria, such as Escherichia coli, the production of these phosphotransferases can be inducible. nih.gov For example, the expression of the mph(A) gene is regulated by a repressor protein, MphR(A). In the presence of subinhibitory concentrations of this compound, the repressor is blocked, leading to the transcription of the mphA operon and subsequent production of the inactivating enzyme. nih.gov
Molecular Epidemiology of Resistance Genes in Microbial Populations
The spread of this compound resistance is largely driven by the dissemination of specific resistance genes through microbial populations, often carried on mobile genetic elements like transposons and plasmids. The two most prevalent mechanisms of acquired resistance are target site modification by methylases (encoded by erm genes) and active drug efflux (encoded by mef genes). nih.govnih.gov
The global distribution of these genes varies significantly by geographical region and bacterial species. mdpi.com
erm(B) : This gene, conferring high-level resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype), is the most common mechanism in many parts of Europe and Asia. nih.govresearchgate.net It is frequently found in species like Streptococcus pneumoniae and Streptococcus pyogenes. nih.govmdpi.com In some regions, the prevalence of erm(B) has been linked to specific clonal lineages, such as the emm12-ST36 clone of S. pyogenes in China. mdpi.com
mef(A/E) : These genes encode an efflux pump that confers a lower level of resistance to 14- and 15-membered macrolides only (the M phenotype). nih.gov The mef genes are predominant in North America, including the United States and Canada. nih.govnih.gov The mef(A) variant was first identified in S. pyogenes, while mef(E) was initially found in S. pneumoniae. nih.gov These genes are often carried on mobile genetic elements, such as the Tn1207.1 element for mef(A) and the mega element for mef(E), which facilitates their horizontal transfer between different bacterial strains. nih.govasm.org
The co-existence of both erm(B) and mef genes within a single isolate is an emerging concern, leading to multidrug-resistant strains. nih.gov These dual-gene isolates have been increasingly reported, particularly in S. pneumoniae of serotypes 19F and 19A, and are often associated with resistance to other antibiotic classes as well. nih.gov The genetic element Tn2010, a composite transposon carrying both tet(M) (a tetracycline (B611298) resistance gene) and the erm(B) and mef(E) genes, has been identified in these dual-resistant pneumococcal isolates. nih.gov Surveillance studies are crucial for tracking the dynamic and global spread of these resistance determinants. mdpi.com
Chemical Synthesis and Advanced Structural Modifications of Erythromycin
Total Synthesis Approaches
The total synthesis of erythromycin (B1671065) is a landmark achievement in organic chemistry, primarily due to the molecule's stereochemical complexity, featuring a plethora of asymmetric centers. thieme-connect.comthieme-connect.com The successful navigation of these challenges has required the development and application of highly innovative and stereoselective reactions.
The first and most renowned total synthesis of this compound A was accomplished by the research group of R.B. Woodward. thieme-connect.comacs.orgbaranlab.org This monumental effort underscored the power of a convergent synthesis strategy. A key insight in the Woodward synthesis was the recognition of structural similarities between different segments of the molecule, specifically the C3-C8 and C9-C13 fragments. thieme-connect.comthieme-connect.com This allowed for the use of a common precursor, dithiadecaline A, to construct both fragments, which were then coupled together in later stages. The rigidity of the dithiadecaline ring system facilitated high stereoselectivity in several crucial steps before its desulfurization. thieme-connect.com
More recent total syntheses of this compound analogues, such as the synthesis of this compound B by Martin and colleagues, have also employed convergent strategies. researchgate.netacs.org These approaches typically involve the synthesis of key fragments, such as a C1-C2 propionate (B1217596) subunit, a C3-C10 segment, and a C11-C15 segment, which are then assembled. researchgate.net The development of stereoselective aldol (B89426) reactions and crotylations has been instrumental in creating the required stereocenters in these linear chains before the final ring-closing step. researchgate.net This convergent assembly of pre-synthesized building blocks stands as a primary method for tackling the immense structural challenge of the this compound core. mdpi.com
Two of the most critical steps in the total synthesis of this compound are macrolactonization (the formation of the large 14-membered lactone ring) and glycosylation (the attachment of the two sugar moieties, L-cladinose and D-desosamine).
Macrolactonization: The closure of the large, flexible ring is an entropically disfavored process that requires specific strategies to enhance efficiency.
Corey-Nicolaou Macrolactonization: Employed in the Woodward synthesis, this method activates the seco-acid (the linear precursor) via a thioester, which facilitates the intramolecular cyclization. thieme-connect.comthieme-connect.combaranlab.org The success of this step in Woodward's work was notably dependent on the conformational bias induced by a cyclic acetal (B89532) and carbamate (B1207046), which pre-organized the linear chain into a conformation amenable to cyclization. thieme-connect.comthieme-connect.com
Yamaguchi Macrolactonization: This is another widely used method that involves activating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride. nih.gov
Modern Approaches: Recent studies have explored new macrolactonization techniques, including palladium-catalyzed C-H oxidative reactions. nih.gov Interestingly, research has demonstrated that extensive pre-organization of the seco-acid is not always a prerequisite, as unbiased linear precursors have been shown to cyclize efficiently under standard Yamaguchi conditions, challenging long-held assumptions in the field. nih.gov
Glycosylation: The stereoselective attachment of the desosamine (B1220255) and cladinose (B132029) sugars is essential for the antibiotic's activity.
Koenigs-Knorr Glycosylation: This classical method was used in the final stages of the Woodward synthesis to attach D-desosamine and L-cladinose to the fully functionalized macrolactone in a site- and stereoselective manner. thieme-connect.com
Alternative Strategies: Other total syntheses have explored different tactics. The Martin synthesis of this compound B, for instance, investigated two pathways: a classical approach where sugars are added after macrolactonization, and an alternative where a seco-acid already bearing the desosamine sugar is cyclized. researchgate.net Thioglycosides are frequently used as glycosyl donors in these syntheses, and ongoing research focuses on developing transition metal-catalyzed methods to avoid the need for toxic activators. researchgate.netacs.org
Semisynthesis of this compound Derivatives
While total synthesis provides ultimate chemical flexibility, it is often too lengthy and low-yielding for practical production. researchgate.net Consequently, the vast majority of this compound-based drugs are prepared via semisynthesis, which uses the naturally fermented this compound A as a starting material for chemical modifications. mdpi.comnih.gov This approach has led to several generations of clinically important macrolide antibiotics with improved properties.
Early efforts focused on creating derivatives like 2'-esters to enhance acid stability and oral bioavailability. nih.gov A second generation of derivatives emerged from modifications to the erythronolide core itself, leading to compounds with significantly improved pharmacokinetic profiles and microbiological activity. nih.gov
Key semisynthetic derivatives include:
Clarithromycin (B1669154): Formed by the methylation of the hydroxyl group at the C6 position, which significantly improves its stability in acidic environments. nih.govresearchgate.net
Azithromycin (B1666446): A 15-membered ring azalide created through a Beckmann rearrangement and reduction, which expands the macrolide ring and imparts a unique pharmacokinetic profile. nih.govnih.govnih.gov
Ketolides (e.g., Telithromycin): A newer class of derivatives where the L-cladinose sugar at the C3 position is removed and the resulting hydroxyl group is oxidized to a ketone. nih.govresearchgate.net This modification is crucial for overcoming certain types of bacterial resistance. nih.govresearchgate.net
Dirithromycin: A prodrug that is converted to the active erythromycylamine in the body. researchgate.net
The following table summarizes some pivotal semisynthetic derivatives and their defining structural modifications.
| Derivative | Core Modification | Primary Advantage |
| Clarithromycin | Methylation of the C6-hydroxyl group | Improved acid stability and pharmacokinetics. nih.govresearchgate.net |
| Azithromycin | Ring expansion to a 15-membered azalide | Enhanced tissue penetration and extended half-life. nih.govnih.gov |
| Roxithromycin (B50055) | Conversion of the C9-ketone to an oxime ether | Increased acid stability. nih.gov |
| Telithromycin (B1682012) | Replacement of C3-cladinose with a C3-keto group | Activity against macrolide-resistant bacterial strains. nih.govresearchgate.net |
| AD-EM | C9-ketone modified to an adamantane-hydrazone | Improved acid stability with a pH-cleavable linkage. nih.gov |
Structure-Activity Relationship (SAR) Studies at a Molecular/Binding Level
The antibacterial action of this compound stems from its ability to bind to the 50S subunit of the bacterial ribosome and inhibit protein synthesis. thieme-connect.comthieme-connect.com Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial for understanding this mechanism and for designing more effective antibiotics.
This compound binds within the nascent polypeptide exit tunnel (NPET) of the ribosome, effectively blocking the path of newly synthesized proteins. researchgate.netresearchgate.net Several structural features are essential for this interaction:
The Macrolide Ring: The 14-membered lactone ring serves as the fundamental scaffold. Its specific size, shape, and conformation are critical for fitting into the ribosomal tunnel and establishing binding affinity. blogspot.com
The Desosamine Sugar: This amino sugar, attached at C5 of the macrolide ring, is a cornerstone of this compound's activity. Its dimethylamino group is a key interaction point within the ribosome.
The Cladinose Sugar: The neutral sugar attached at C3 also contributes to binding. blogspot.com However, its presence can also trigger resistance mechanisms in some bacteria. researchgate.net
Ribosomal Proteins: this compound's binding and inhibitory action can be influenced by ribosomal proteins L4 and L22, which are located near the binding site. Alterations in these proteins can lead to resistance. nih.gov
In addition to blocking protein elongation, studies have shown that this compound can also inhibit the formation and assembly of the 50S ribosomal subunit itself, presenting a dual mechanism of action. nih.gov
Semisynthetic modifications are strategically designed to enhance stability, alter pharmacokinetic properties, and, most importantly, overcome bacterial resistance by modifying interactions with the ribosome.
C3 Position: The modification at C3 is central to the development of ketolides. Replacing the cladinose sugar with a simple keto group accomplishes two things: it removes a moiety that can induce resistance (MLSB resistance) and it provides an anchor point for attaching side chains. nih.govresearchgate.net These side chains, often arylalkyl extensions, can form new, productive interactions with nucleotides in the ribosomal tunnel (such as A752 and U2609), restoring binding affinity and antibacterial activity against resistant strains. nih.gov
C9 Position: The C9-ketone is a site of chemical instability, as it can participate in an intramolecular dehydration reaction in acidic conditions, inactivating the drug. nih.gov Modifying this position, as seen in roxithromycin (oxime) and azithromycin (ring expansion), primarily serves to block this degradation pathway and improve stability. nih.govnih.gov
C4" Position: This position is located on the cladinose sugar. Modifications at this site, such as the attachment of acyl or carbamate groups, can significantly influence the drug's potency and spectrum of activity. nih.govblogspot.com It is believed that extensions from the 4"-position can orient toward the peptidyl transferase center (PTC) of the ribosome, further interfering with the process of polypeptide formation. nih.gov
The following table details the impact of modifications at these key positions.
| Position | Modification | Impact on Molecular Interaction and In Vitro Activity |
| C3 | Replacement of cladinose with a keto group (Ketolides) | Prevents induction of MLSB resistance; allows for side chains that form new binding interactions with the ribosome, restoring activity against resistant pathogens. nih.govresearchgate.net |
| C9 | Conversion to oxime, or incorporation into an expanded ring | Blocks intramolecular degradation, leading to enhanced acid stability and improved bioavailability. nih.gov |
| C4" | Addition of acyl, carbamate, or other extensions | Can enhance potency and alter the spectrum of activity; extensions may project into the peptidyl transferase center, interfering with peptide synthesis. nih.govblogspot.com |
| C6 | Methylation of the hydroxyl group (Clarithromycin) | Increases acid stability by preventing the C9-ketone from participating in intramolecular reactions. researchgate.net |
| C11/C12 | Formation of a cyclic carbamate | Can compensate for the loss of binding affinity when the C3-cladinose is removed, often used in ketolide design. researchgate.net |
Development of Novel Macrolide Scaffolds and Analog Design
The evolution of this compound-based antibiotics has been driven by the persistent challenge of bacterial resistance and the desire for improved pharmacological properties. Research has moved beyond simple modifications of the parent molecule to the rational design and synthesis of entirely new macrolide scaffolds and diverse analogs. These efforts can be broadly categorized into advanced semisynthesis, total synthesis, and hybrid approaches, all aimed at creating next-generation macrolides with enhanced efficacy and broader activity.
A primary strategy in developing novel macrolide scaffolds has been the modification of the fundamental erythronolide ring. Two major classes that have emerged from this research are the ketolides and the azalides. Ketolides are characterized by the replacement of the L-cladinose sugar at the C3 position of the lactone ring with a keto group. researchgate.net This modification is crucial as it helps the antibiotic evade certain resistance mechanisms, such as those mediated by erm genes, and enhances acid stability. researchgate.net Telithromycin is a key example of a third-generation ketolide. researchgate.net Further advancements in this class include the fluoroketolides, such as Solithromycin, which incorporate a fluorine atom at the C2 position, a change that can prevent the 3-keto group from enolizing. researchgate.netmdpi.com
Azalides, on the other hand, feature an expanded macrolactone ring, typically 15-membered, through the incorporation of a nitrogen atom. researchgate.net Azithromycin is the prototypical azalide, and this structural change leads to increased basicity, improved acid stability, and better bioavailability compared to this compound. researchgate.net The development of hybrid structures, such as azaketolides, combines features of both classes, aiming to harness the benefits of each. umn.edu
Beyond these established classes, researchers have explored a wide range of structural modifications at various positions around the macrolide core. These modifications are often guided by an understanding of the macrolide binding site on the bacterial ribosome. For instance, fluorination at the C8 position has been achieved, and modifications to the C11 and C12 positions, often involving the formation of a cyclic carbamate, have been shown to enhance the potency of ketolides. mdpi.com The C12-21 alkene has also been identified as a reactive site for introducing new functionalities through epoxidation and subsequent reactions. mdpi.com Furthermore, precursor-directed biosynthesis has enabled the creation of analogs with modifications at less accessible positions, such as the C13-vinyl analog, which serves as a versatile intermediate for further derivatization. nih.gov
A significant breakthrough in the design of novel macrolides has been the development of a fully synthetic platform that bypasses the limitations of semisynthesis, which relies on the naturally occurring this compound structure. umn.edunih.govescholarship.org This approach involves the convergent assembly of simple chemical building blocks, allowing for the creation of hundreds of structurally diverse macrolide candidates that would be difficult or impossible to obtain through traditional methods. umn.edunih.govescholarship.org This platform has enabled deep-seated variations within the macrolide scaffold, including the synthesis of novel azaketolides and ketolides with unique substitution patterns. umn.edu Some of the compounds generated through this synthetic route have shown activity against bacterial strains resistant to all known macrolides. sciencedaily.com
The table below summarizes some of the key novel macrolide scaffolds and analog designs based on this compound.
| Scaffold/Analog Class | Key Structural Modification(s) | Rationale/Advantage | Example(s) |
| Ketolides | Replacement of C3-L-cladinose with a keto group. | Evades certain resistance mechanisms; enhanced acid stability. researchgate.net | Telithromycin researchgate.net |
| Fluoroketolides | Ketolide with a fluorine atom at the C2 position. | Prevents enolization of the 3-keto group. mdpi.com | Solithromycin researchgate.net |
| Azalides | Incorporation of a nitrogen atom into the macrolactone ring (typically 15-membered). | Increased basicity, improved acid stability, and bioavailability. researchgate.net | Azithromycin researchgate.net |
| Azaketolides | Hybrid structure combining features of azalides and ketolides. | Aims to combine the advantages of both classes. umn.edu | Synthetically developed candidates umn.edu |
| Desmethyl Analogs | Removal of methyl groups (e.g., at C4, C8, C10). | Structure-based design to overcome resistance. researchgate.net | (-)-4,8,10-tridesmethyl telithromycin researchgate.net |
| C11/C12-Cyclic Carbamates | Formation of a cyclic carbamate between the C11 and C12 hydroxyl groups. | Enhances potency of ketolides. mdpi.com | Telithromycin mdpi.com |
| C13-Vinyl Analogs | Introduction of a vinyl group at the C13 position. | Versatile intermediate for further derivatization. nih.gov | Precursor-directed biosynthesis products nih.gov |
| Fully Synthetic Macrolides | Assembled from simple chemical building blocks, allowing for diverse and novel scaffolds. | Access to structures unobtainable by semisynthesis; potential to overcome extensive drug resistance. umn.edunih.govescholarship.org | Over 300 novel compounds reported nih.gov |
Further research has also explored more unconventional modifications, such as the synthesis of this compound-metal complexes, which have demonstrated antibacterial activity. nih.gov Additionally, the development of bicyclic azalide macrolides represents another avenue for creating conformationally rigid structures with potentially improved pharmacological profiles. researchgate.net These diverse and innovative approaches to scaffold design underscore the ongoing efforts to expand the chemical space of macrolide antibiotics, providing a rich pipeline of novel compounds to combat the growing threat of antibiotic resistance.
Erythromycin Derivatives and Analogs in Academic Research
Neomacrolides: Synthesis and Comparative Academic Study (e.g., Clarithromycin (B1669154), Azithromycin (B1666446), Roxithromycin)
Neomacrolides are semisynthetic derivatives of erythromycin (B1671065) A, developed to improve upon the parent compound's acid stability, pharmacokinetic profile, and spectrum of activity. scirp.orgnih.gov Key examples that have been the subject of extensive academic research include Clarithromycin, Azithromycin, and Roxithromycin (B50055).
Synthetic Pathways from this compound Precursors
The synthesis of neomacrolides involves targeted chemical modifications of the this compound A scaffold. scirp.orgoup.com These modifications are designed to alter the molecule's properties while preserving its core antibacterial mechanism.
Clarithromycin : This derivative is produced through the methylation of the hydroxyl group at the C6 position of the this compound macrolactone ring. oup.comresearchgate.net This modification prevents the internal ketalization reaction that occurs in acidic environments, thereby increasing the compound's stability in gastric acid. oup.com
Azithromycin : The synthesis of azithromycin is more complex, involving the expansion of the 14-membered lactone ring of this compound into a 15-membered ring. This is achieved by inserting a nitrogen atom into the ring, a process accomplished via a Beckmann rearrangement followed by reduction. nih.govrsc.org This structural change, creating an "azalide," confers greater acid stability and alters its pharmacokinetic properties. nih.govrsc.org
Roxithromycin : This derivative is synthesized by converting the C9 ketone group of the this compound lactone ring into an N-oxime ether. This modification also serves to prevent the acid-catalyzed degradation that affects this compound. nih.gov
Table 1: Synthetic Modifications of Neomacrolides from this compound A
| Derivative | Key Synthetic Modification | Resulting Structural Change |
|---|---|---|
| Clarithromycin | Methylation at C6-hydroxyl | Blocks internal hemiketalization |
| Azithromycin | Beckmann rearrangement and reduction | Expansion to a 15-membered azalide ring with a nitrogen atom |
| Roxithromycin | Oximation of C9-ketone | Formation of a C9 N-oxime ether |
Comparative Molecular Mechanisms of Ribosomal Binding and Inhibition
All macrolides, including this compound and its neomacrolide derivatives, function by inhibiting protein synthesis. They bind to the 50S large ribosomal subunit within the nascent polypeptide exit tunnel (NPET), near the peptidyl transferase center (PTC). nih.govnih.govfrontiersin.org This binding action physically obstructs the path of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA and halting protein synthesis. nih.gov
While sharing this fundamental mechanism, the structural modifications of neomacrolides lead to distinct interactions with the ribosome:
This compound and Clarithromycin : These 14-membered macrolides bind primarily to domain V of the 23S rRNA, with a critical hydrogen bond forming between the C2' hydroxyl of the desosamine (B1220255) sugar and nucleotide A2058. nih.govresearchgate.netnih.gov NMR and modeling studies show that both this compound and clarithromycin adopt a "folded-out" conformation when bound to the ribosome. rsc.org
Azithromycin : Due to its unique 15-membered ring structure, azithromycin exhibits a potentially dual-binding mode. nih.gov One molecule interacts with domains IV and V of the 23S rRNA in a manner similar to this compound, while a second molecule can interact with ribosomal proteins L4 and L22 and domain II of the 23S rRNA. nih.gov This altered conformation and potential for additional contact points may influence its spectrum of activity. nih.govrsc.org
Roxithromycin : The large side chain at the C9 position alters its interaction profile, though it still binds at the same general site within the NPET. researchgate.net
These antibiotics selectively inhibit the translation of a specific subset of proteins, with the stalling efficiency depending on the interplay between the drug and the amino acid sequence of the nascent polypeptide chain within the exit tunnel. nih.gov
Molecular Basis of Resistance Profiles Relative to the Parent Compound
Bacterial resistance to macrolides is a significant clinical issue, primarily driven by two molecular mechanisms: target site modification and active efflux. nih.govmdpi.com
Target Site Modification (MLSB Resistance) : The most common mechanism involves the methylation of the ribosomal target. nih.govoup.com Enzymes encoded by erm (this compound ribosome methylation) genes add one or two methyl groups to the N6 position of the adenine (B156593) base at nucleotide A2058 in the 23S rRNA. nih.govresearchgate.netnih.gov This modification prevents the crucial hydrogen bond between the antibiotic's desosamine sugar and the ribosome, reducing the drug's binding affinity. nih.gov This action confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). oup.comscispace.com This resistance can be either inducible (expressed only in the presence of an inducer like this compound) or constitutive (always expressed). oup.comoup.com Neomacrolides like clarithromycin and azithromycin are generally ineffective against strains with constitutive MLSB resistance. oup.com
Efflux Pumps : A second major mechanism involves efflux pumps, encoded by genes such as mef (macrolide efflux). mdpi.comscispace.com These membrane proteins actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations. oup.com This mechanism typically confers resistance to 14- and 15-membered macrolides, including this compound, clarithromycin, and azithromycin. oup.com
The neomacrolides generally share susceptibility to these primary resistance mechanisms, and there is often complete cross-resistance between them in strains exhibiting these traits. scispace.comoup.com
Table 2: Primary Macrolide Resistance Mechanisms
| Mechanism | Gene Family | Molecular Action | Effect on Drug Binding | Resulting Phenotype |
|---|---|---|---|---|
| Target Site Modification | erm | Mono- or di-methylation of A2058 in 23S rRNA | Sterically hinders drug binding, preventing H-bond formation | MLSB (resistance to Macrolides, Lincosamides, Streptogramin B) |
| Active Efflux | mef | ATP-dependent pump removes drug from the cell | Prevents drug from reaching the ribosomal target | M (resistance to 14- and 15-membered macrolides) |
Ketolides and Neoketolides: Academic Exploration (e.g., Telithromycin)
To combat the rising prevalence of macrolide resistance, a new class of derivatives, the ketolides, was developed. scirp.orgresearchgate.net Telithromycin (B1682012) is the archetypal compound of this class, engineered specifically to overcome common resistance mechanisms. oup.com
Molecular Activity Against Ribosomal Methylase-Resistant Strains
The structural innovations of ketolides give them potent activity against strains that are resistant to this compound and neomacrolides, particularly those with MLSB resistance. oup.commdpi.com
The molecular basis for this enhanced activity is a dual-binding mechanism:
Domain V Binding : Like all macrolides, telithromycin binds within the NPET and interacts with domain V of the 23S rRNA. oup.com However, the methylation of A2058 by Erm enzymes, which severely weakens the binding of this compound, has a much smaller impact on the binding of telithromycin. researchgate.netnih.gov
Domain II Binding : The crucial difference is that the alkyl-aryl side chain of telithromycin creates an additional, strong contact point with the ribosome. oup.commdpi.com This side chain interacts with nucleotide A752 in domain II of the 23S rRNA, an interaction not seen with this compound or clarithromycin. oup.comnih.govresearchgate.net
This dual contact significantly increases the binding affinity of telithromycin for the ribosome. researchgate.net Even if the primary binding site in domain V is compromised by A2058 methylation, the secondary interaction with domain II anchors the drug firmly in place. oup.commdpi.com This tighter binding allows telithromycin to effectively inhibit protein synthesis even in many MLSB-resistant strains. researchgate.netmdpi.com Consequently, ketolides are capable of overcoming the most common cause of macrolide resistance. researchgate.net
Non-Antibiotic Macrolide Derivatives for Biological Research
In the quest to separate the anti-inflammatory and immunomodulatory effects of macrolides from their antimicrobial properties, researchers have developed derivatives that lack antibacterial activity. This strategic decoupling allows for the investigation of non-antibiotic effects without the confounding factor of bacterial resistance.
Design and Synthesis of Derivatives Lacking Antibacterial Activity (e.g., EM703, EM900 Series)
A significant focus of macrolide research has been the creation of derivatives that retain beneficial anti-inflammatory or immunomodulatory effects while eliminating antibacterial action. This is particularly important for long-term therapeutic use in chronic inflammatory diseases where the development of antibiotic resistance is a major concern. nih.gov
One such class of compounds is the 12-membered non-antibiotic macrolides. For instance, (8R,9S)-8,9-dihydro-6,9-epoxy-8,9-anhydropseudothis compound A, known as EM900 , was specifically designed to promote the differentiation of monocytes into macrophages, a key indicator of anti-inflammatory and immunomodulatory activity, without having any antibacterial properties. nih.gov Further modifications to the EM900 scaffold led to the development of the EM900 series . A notable example is EM939, a derivative that demonstrated even stronger promotion of monocyte-to-macrophage differentiation than EM900 and exhibited reduced cytotoxicity. nih.gov The synthesis of these compounds involves complex chemical modifications of the this compound A backbone.
Another approach involves the development of derivatives of other macrolides, such as azithromycin. CSY0073 , a non-antibiotic derivative of azithromycin, has been synthesized and has shown promise in correcting inflammation-driven immune dysfunction in preclinical models. researchgate.net The creation of these non-antibiotic macrolides represents a significant step towards harnessing the immunomodulatory capacities of this drug class for chronic conditions without contributing to the global challenge of antimicrobial resistance. nih.gov
Molecular Biological Investigation of Non-Antibiotic Effects in Cellular Models
The non-antibiotic macrolide derivatives have been instrumental in elucidating the molecular mechanisms behind their immunomodulatory effects in various cellular models.
The EM900 series has been studied in models simulating chronic obstructive pulmonary disease (COPD). In a cigarette-smoking model, orally administered EM900 derivatives were found to significantly reduce lung and alveolar inflammation, as observed both functionally and histologically. nih.gov This suggests that these non-antibiotic macrolides could be pivotal in treating chronic inflammatory conditions like COPD. nih.gov
Similarly, the non-antibiotic azithromycin derivative CSY0073 has been investigated in models of inflammatory bowel disease and arthritis. researchgate.net Studies showed that CSY0073 could correct immune dysfunction driven by inflammation in these models, highlighting its potential as a therapeutic agent for these conditions. researchgate.net These cellular and preclinical studies are crucial for understanding how these derivatives exert their effects at a molecular level, independent of any interaction with bacteria.
Advanced Chemical Modifications for Research Probes
To further explore the biological activities and molecular targets of this compound and its derivatives, researchers have employed advanced chemical modification strategies to create specialized research tools.
Dimerization for Antiproliferative Activity in Cell Lines
The strategy of dimerization, where two molecules are linked together, has been explored to enhance the biological activity of various compounds, including macrolides. mdpi.com This approach is based on the principle that many cellular proteins exist or become active as dimers. nih.gov
Research has shown that creating dimeric versions of certain molecules can lead to significant antiproliferative activity against cancer cell lines. mdpi.comnih.gov For example, one study reported that a C2-symmetric dimer connected by a biphenylmethane bridge showed potent activity against U251 and KB3-1 cell lines. mdpi.com Another study found that a symmetric dimer with a specific linker chain was more active than the chemotherapy drug cisplatin (B142131) against KB3-1 cancer cells. mdpi.com While not specific to this compound, these findings demonstrate the potential of dimerization as a strategy to develop novel anticancer agents from various molecular scaffolds. The antiproliferative activity of these dimers is often evaluated using assays like the MTT assay, which measures cell viability. mdpi.comresearchgate.net
Photoactive Derivatives for Affinity Labeling and Binding Studies
Photoaffinity labeling is a powerful technique used to identify the specific binding sites of a molecule within a biological system. nih.govnih.gov This method involves creating a derivative of the compound of interest that incorporates a photoreactive group. nih.gov When exposed to light, this group becomes activated and forms a covalent bond with the nearest molecule, which is ideally its biological target. nih.govnih.gov
This approach allows researchers to "capture" and subsequently identify the proteins that interact with the drug. Commonly used photoreactive groups include aryl azides, aryl diazirines, and benzophenones. nih.gov The design of a photoaffinity probe is critical; it must retain a high affinity for its target, similar to the parent compound, and the photoreactive group should not sterically hinder this binding. nih.gov This technique is invaluable for elucidating drug-protein interactions, identifying novel drug targets, and understanding the structural basis of a drug's mechanism of action. nih.gov
Advanced Analytical Methodologies for Erythromycin Research
Chromatographic Techniques for Research Samples
Chromatography, particularly liquid chromatography, is the cornerstone for the separation and quantification of erythromycin (B1671065) in research settings. These methods are essential for purity analysis, stability studies, and pharmacokinetic research.
High-Performance Liquid Chromatography (HPLC) is a widely established method for the analysis of this compound. tandfonline.com Due to the chemical nature of this compound, assays are often performed at a high pH to ensure good peak shape and retention, necessitating the use of specialized columns stable under such conditions. nih.gov Reversed-phase columns, particularly polymeric or polymer-based C18 columns, are frequently employed. nih.govnih.gov Detection is commonly achieved using UV detectors at low wavelengths, typically between 200 nm and 215 nm, where this compound exhibits adequate absorbance. core.ac.uknih.gov
Method development often focuses on creating stability-indicating assays that can separate this compound A, the main active component, from its known impurities, degradation products, and related substances like this compound B and C. nih.govnih.gov Sample preparation can be a critical step, especially for complex matrices like dermatological creams, with procedures developed to efficiently extract the analyte while minimizing interference. ingentaconnect.comresearchgate.net
Table 1: Examples of HPLC Methods for this compound Analysis
| Parameter | Method 1 nih.gov | Method 2 oaji.net | Method 3 nih.gov | Method 4 ingentaconnect.com |
|---|---|---|---|---|
| Column | Reversed-phase | Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm) | C18 Polymeric | PolymerX (25.0 cm x 4.6 mm, 7 µm) |
| Mobile Phase | Acetonitrile-methanol-0.2 M ammonium (B1175870) acetate-water (45:10:10:35), pH 7.0 | 0.01N phosphate (B84403) buffer:acetonitrile (35:65 v/v) | 0.02 M potassium phosphate dibasic buffer (pH 9):acetonitrile (60:40) | Not specified |
| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | Not specified | UV at 224 nm | UV at 205 nm | UV at 215 nm |
| Temperature | 70 °C | Ambient | Not specified | 75 °C |
| Application | Solid dosage forms | Bulk and tablet dosage forms | Enteric-coated tablets | Dermatological creams |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. thepharmajournal.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. thepharmajournal.com For this compound analysis, UPLC methods can reduce run times substantially, for instance, from over 30 minutes for an HPLC method to just 6 minutes for a UPLC method, making it highly suitable for high-throughput applications like cleaning validation. thepharmajournal.com
A typical UPLC system for this compound analysis uses a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm) and often employs gradient elution to effectively separate the analyte from impurities. thepharmajournal.comwaters.comwaters.com The enhanced sensitivity and resolution of UPLC are particularly beneficial for detecting trace residues and closely related compounds. waters.comwaters.com
Table 2: UPLC Method for this compound Analysis waters.comwaters.com
| Parameter | Condition |
|---|---|
| System | ACQUITY UltraPerformance LC (UPLC) System |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | H₂O with 0.05% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.05% TFA |
| Gradient | Linear gradient from 95:5 (A:B) to 5:95 (A:B) over 90 seconds |
| Flow Rate | 0.84 mL/min |
| Column Temperature | 35 °C |
| Detector | ACQUITY UPLC Evaporative Light Scattering (ELS) Detector |
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides unparalleled sensitivity and specificity for this compound research. This technique is the gold standard for quantifying this compound and its metabolites in complex biological matrices like plasma, tissues, and eggs. nih.govste-mart.comnih.gov Tandem mass spectrometry (LC-MS/MS) using a triple quadrupole (QqQ) mass analyzer is frequently used for quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.govresearchgate.net This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and allows for very low limits of quantitation (LOQ), often in the sub-ng/mL range. nih.govnih.gov
High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Quadrupole Time-of-Flight (QqTOF), are invaluable for identifying unknown impurities and metabolites. lcms.czmdpi.com These instruments provide accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. LC-MS methods have been developed for forced degradation studies, enabling the putative identification of degradation products without the need for reference standards. lcms.cz Electrospray ionization (ESI) is the most common ionization source used for the analysis of macrolides like this compound, typically in positive ion mode where the protonated molecule [M+H]⁺ is observed. nih.govnih.gov
Table 3: Examples of LC-MS/MS Methods for this compound Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 nih.gov | Method 4 researchgate.net |
|---|---|---|---|---|
| Technique | LC-MS/MS | LC/MS/MS | UHPLC-ESI-MS/MS | LC-MS/MS |
| Mass Analyzer | Triple Quadrupole (QqQ) | Ion Trap | Triple Quadrupole (QqQ) | Not specified |
| Ionization Mode | Turbo-Ionspray (positive) | Electrospray (positive) | ESI (+) | Electrospray Ionization |
| Monitored Transition (m/z) | Not specified | Not specified | Precursor: 734.5, Products: 158.2, 576.4 | Precursor: 735.43, Product: 115.97 |
| Column | Inertsil ODS-2 (50 x 3.0 mm, 5 µm) | Reversed-phase with polar endcapping | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Phenomenax Luna C18 (100x4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 1:1 acetonitrile:water with 2 mM NH₄OAc and 0.1% HOAc | Not specified | Gradient: 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B) | Not specified |
| Application | Quantification in human plasma | Quantification in commercial samples | Quantification in chicken tissues and eggs | Quantification in human plasma |
| LOQ | 0.5 ng/mL | 0.25 ng/mL for this compound A | 2.0 µg/kg | Not specified |
Spectroscopic Methods for Structural Elucidation and Molecular Interaction Studies
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for investigating its interactions with biological targets, which is crucial for understanding its mechanism of action.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. For a complex structure like this compound, with its numerous stereocenters, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential to confirm its identity and stereochemistry.
Advanced NMR techniques are particularly suited for studying molecular interactions. Saturation Transfer Difference (STD) NMR can identify which protons of a ligand, such as this compound, are in close contact with a large receptor protein. This is achieved by selectively saturating protons of the macromolecule and observing the transfer of this saturation to the binding ligand. Transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) is used to determine the conformation of a small molecule when it is bound to a large macromolecule. These methods provide valuable insights into the binding mode of this compound to its ribosomal target, which can guide the design of new antibiotic derivatives.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used for the identification and quantification of this compound. mendeley.comdaneshyari.com The FT-IR spectrum provides a molecular fingerprint based on the vibrational frequencies of functional groups within the molecule. researchgate.net For this compound, characteristic absorption bands corresponding to hydroxyl (O-H), carbonyl (C=O) groups of the lactone and ketone, and C-O stretching of the ether and glycosidic bonds are prominent. researchgate.netarabjchem.org
FT-IR has been developed as a simple, cost-effective, and environmentally friendly method for the routine quality control of this compound in pharmaceutical formulations. mendeley.comdaneshyari.com Quantitative analysis can be performed by creating a calibration curve based on Beer's law, using the absorbance of a specific, well-resolved band, such as the carbonyl band between 1697 and 1743 cm⁻¹. mendeley.comresearchgate.net This approach avoids the use of solvents required for chromatographic methods. mendeley.com
Table 4: Characteristic FT-IR Absorption Bands for this compound researchgate.net
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3400-3500 | O-H stretching (hydroxyl groups) |
| ~2970 | C-H stretching (aliphatic) |
| ~1733 | C=O stretching (lactone carbonyl) |
| ~1700 | C=O stretching (ketone carbonyl) |
| ~1250-1000 | C-O stretching (ether, alcohol, ester) |
Biochemical and Biophysical Assays for Ligand-Target Interactions
The primary molecular target of this compound is the 50S subunit of the bacterial ribosome, where it binds within the nascent polypeptide exit tunnel (NPET) and inhibits protein synthesis. nih.gov A variety of biochemical and biophysical assays are utilized to characterize this crucial ligand-target interaction in detail.
Fluorescence spectroscopy is a powerful tool for studying the binding of this compound to the ribosome. nih.gov A common approach is the fluorescence polarization (FP) assay, which measures the binding of a fluorescently labeled this compound derivative, such as BODIPY-erythromycin, to 70S ribosomes. nih.govnih.gov The principle behind FP is that the rotational motion of a small fluorescent molecule is fast, resulting in low polarization of its emitted light. Upon binding to a large molecule like the ribosome, its rotation slows down significantly, leading to an increase in fluorescence polarization. This change in polarization can be used to determine the dissociation constant (KD) of the interaction. nih.gov The FP assay is a homogeneous binding assay, making it suitable for high-throughput screening to determine the dissociation constants of new compounds that compete for the same binding site. nih.gov
Stopped-flow fluorimetric analysis can also be used to investigate the kinetics of the interaction. nih.gov This technique allows for the measurement of rapid changes in fluorescence that occur upon mixing of the antibiotic and ribosomes, providing data on association (kon) and dissociation (koff) rate constants. For instance, competitive binding experiments using this method have been used to determine the association rate constant of this compound (k+Ery) as 3.2 x 105 M-1s-1. nih.gov Furthermore, inducing fluorescence through photochemical derivatization has been proposed as another method for this compound analysis. researchgate.net UV irradiation of this compound in a sulfuric acid medium can generate a stable photoderivative with a distinct fluorescence emission peak at 465 nm, which can be used for quantification. researchgate.net
Gel electrophoresis-based techniques, particularly toeprinting and footprinting, provide high-resolution information about how this compound interacts with the ribosome-mRNA complex. nih.govbiorxiv.org
Toeprinting , also known as primer extension inhibition, precisely maps the position of the ribosome on an mRNA molecule. youtube.comnih.govwikipedia.org In this assay, a DNA primer is annealed to the mRNA downstream of the region of interest, and reverse transcriptase is used to synthesize complementary DNA (cDNA). When the reverse transcriptase encounters the leading edge of a stalled ribosome, it stops, generating a truncated cDNA product called a "toeprint". wikipedia.org The size of this toeprint, determined by gel electrophoresis, reveals the exact codon where the ribosome is arrested. nih.govbiorxiv.org Toeprinting assays have been instrumental in demonstrating that this compound, in conjunction with specific nascent peptide sequences (e.g., the ErmBL leader peptide), can induce ribosome stalling. nih.gov The analysis reveals a distinct toeprint band indicating that translation is arrested at a specific codon, providing mechanistic insights into drug-dependent regulation of gene expression. nih.govnih.gov
Footprinting is another technique used to identify the binding site of ligands on nucleic acids or proteins. While not as frequently detailed for this compound in the provided context, biochemical footprinting experiments have been used to identify the specific ribosomal nucleotides that interact with macrolide antibiotics. researchgate.net This involves treating the ribosome-antibiotic complex with a modifying agent that alters accessible nucleotides. The binding of the antibiotic protects certain nucleotides from modification, and these protected regions, or "footprints," are then identified, pinpointing the binding site.
Calorimetric and kinetic analyses provide thermodynamic and kinetic parameters of the this compound-ribosome interaction, offering a deeper understanding of the binding mechanism.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target. By titrating this compound into a solution containing ribosomes and measuring the heat evolved or absorbed, ITC can determine the binding affinity (KA), dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Kinetic binding analyses , such as those performed using Surface Plasmon Resonance (SPR) or the aforementioned stopped-flow fluorescence, provide rates of association and dissociation. While detailed SPR data for this compound was not prominent in the search results, the principle involves immobilizing the ribosome on a sensor chip and flowing a solution of this compound over it. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This allows for real-time monitoring of the binding and dissociation phases to calculate kon and koff. Competition experiments using fluorescence-based methods have successfully determined kinetic constants for this compound's interaction with the ribosome. nih.gov
Table 2: Biophysical Data for this compound-Ribosome Interaction
| Technique | Parameter Measured | Reported Value / Observation | Reference |
|---|---|---|---|
| Fluorescence Polarization | Dissociation Constant (KD) | Measures binding of fluorescently labeled this compound to 70S ribosomes. | nih.govnih.gov |
| Stopped-Flow Fluorimetry | Association Rate Constant (k+Ery) | 3.2 x 105 M-1s-1 | nih.gov |
| Stopped-Flow Fluorimetry | Dissociation Constant (K*Ery) | Low affinity binding (~3.3 x 104 M-1) to ribosomes altered by virginiamycin M. | nih.gov |
| Toeprinting | Ribosome Stall Site | Arrests translation at specific codons (e.g., Asp10 of ErmBL) in a drug-dependent manner. | nih.gov |
Pre Clinical Investigations and Modeling in Erythromycin Research
In vitro Studies on Microbial Strains and Cell Lines
In vitro methodologies are fundamental in the initial stages of drug research, providing a controlled environment to study the direct effects of a compound on specific cells and microorganisms. For erythromycin (B1671065), these studies have been pivotal in defining its antimicrobial spectrum and mechanism of action at a molecular level.
The Minimal Inhibitory Concentration (MIC) is a key in vitro parameter that quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov MIC determination is a cornerstone of antimicrobial susceptibility testing and has been extensively used in this compound research to characterize its activity against a wide array of bacterial species. nih.gov
Research studies have established MIC values for this compound against numerous pathogens. For instance, in a study analyzing Bordetella pertussis isolates, the MICs for this compound were found to be in a narrow range, with most strains being inhibited by concentrations of 0.06 and 0.125 mg/L. szu.cz Another study focusing on Mycoplasma salivarium reported an MIC range for this compound of 0.063–256 µg/mL, with MIC50 and MIC90 values of 2 µg/mL and 4 µg/mL, respectively. researchgate.net
Investigations into Rhodococcus equi have shown that mean MIC values for this compound have increased over time, with values in 2014 being around 0.657 µg/ml. nih.gov In the context of Streptococcus pneumoniae, this compound MICs can vary significantly depending on the presence of resistance mechanisms. For example, a susceptible strain might have an MIC of 0.19 µg/ml, while a resistant strain can exhibit an MIC of 32 µg/ml, which can be induced to over 256 µg/ml. researchgate.net The development of resistance is a significant area of study, with research indicating that mutations in the 23S rRNA gene can confer high-level this compound resistance. researchgate.net
Table 1: Selected Minimal Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Bordetella pertussis | 0.03 - 0.125 | - | 0.06 | szu.cz |
| Mycoplasma salivarium | 0.063 - 256 | 2 | 4 | researchgate.net |
| Rhodococcus equi (2014) | - | 0.657 (mean) | - | nih.gov |
| Streptococcus pneumoniae (susceptible) | - | - | 0.19 | researchgate.net |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
This compound exerts its primary antimicrobial effect by inhibiting bacterial protein synthesis. youtube.com This mechanism has been elucidated through studies utilizing cell-free translation systems, which allow for the detailed examination of drug-ribosome interactions without the complexities of a living cell. nih.govnih.gov
This compound, a macrolide antibiotic, binds to the 50S subunit of the bacterial ribosome. youtube.comyoutube.com This binding occurs within the nascent peptide exit tunnel (NPET). nih.gov By attaching to this site, this compound blocks the elongation of the polypeptide chain, thereby halting protein synthesis. youtube.comyoutube.com It was initially thought that macrolides indiscriminately block the egress of all nascent proteins. nih.gov However, more recent research suggests a more context-specific inhibition of peptide bond formation. nih.gov
Interestingly, while this compound inhibits protein synthesis, some studies in cell-free systems have shown that it can stimulate the assembly of the 50S ribosomal subunit. nih.gov The inhibition of protein synthesis can lead to an imbalance in the ratio of ribosomal RNA (rRNA) to ribosomal proteins, which in turn can cause defects in ribosome assembly as a secondary effect. nih.gov The resistance to this compound is often conferred by modifications to the 50S ribosomal subunit, such as methylation by enzymes encoded by erm genes, which reduces the binding affinity of the antibiotic. youtube.com
Animal Models for Investigating Biological Effects
Animal models are indispensable for studying the complex physiological and pathological effects of compounds like this compound in a living system. They have been instrumental in revealing the anti-inflammatory and prokinetic properties of this compound.
Beyond its antibiotic action, this compound exhibits significant immunomodulatory and anti-inflammatory effects, which have been characterized in various animal models.
In models of acute lung injury induced by lipopolysaccharide (LPS) in mice, this compound has been shown to ameliorate neutrophilic inflammation. jci.orgnih.gov This protective effect is mediated through the upregulation of a protein called developmental endothelial locus-1 (DEL-1). jci.orgnih.gov DEL-1 is known to inhibit neutrophil recruitment, and this compound's ability to increase its expression leads to reduced neutrophil infiltration in the lungs. jci.org In these models, this compound treatment improved survival rates and was associated with reduced levels of pro-inflammatory cytokines like IL-17 and TNF, and increased levels of the anti-inflammatory cytokine IL-10. jci.orgnih.gov Similarly, in a rat model of cigarette smoke-induced emphysema, this compound reduced inflammation, apoptosis of lung cells, and the imbalance of matrix metalloproteinase-9 (MMP-9) and its inhibitor, TIMP-1. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination in the central nervous system. nih.govkjvr.org Studies have shown that DEL-1 deficiency in mice leads to increased susceptibility to EAE with excessive neutrophil infiltration. nih.gov Given that this compound upregulates DEL-1, it suggests a potential therapeutic mechanism in such neuroinflammatory conditions. jci.orgnih.gov
This compound is known to have prokinetic effects, stimulating gastrointestinal motility. This action is primarily mediated through its agonist activity on motilin receptors. Animal models have been crucial in defining the nature and extent of this effect.
In conscious rabbits, intravenous administration of this compound dose-dependently stimulated mechanical and electrical activity in both the proximal and distal colon, leading to an increased fecal pellet output. karger.com These effects were found to be dependent on the influx of extracellular calcium, as they were significantly reduced by the calcium channel blocker nifedipine, but not by atropine (B194438) or ondansetron. karger.com
Studies in horses have also demonstrated the prokinetic effects of this compound. In healthy horses, this compound was shown to increase myoelectric activity in the pelvic flexure. nih.govavma.org Interestingly, the effects in the postoperative period differed slightly from those in healthy, recovered animals, highlighting the importance of studying prokinetic agents in clinically relevant contexts of gastrointestinal hypomotility, such as postoperative ileus. nih.govavma.org In healthy cats, this compound was found to shorten gastric emptying times and increase the motility index of antral contractions, confirming its prokinetic effect on the stomach. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Pre-clinical Systems
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative approach used to describe the relationship between drug concentration in the body over time (PK) and its pharmacological effect (PD). nih.gov Pre-clinical PK/PD modeling for this compound has been essential for understanding the dose-concentration-response relationship and predicting its effects. nih.gov
In one pre-clinical study, the inhibitory effect of this compound on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was modeled. nih.gov Using an indirect response model with an Emax concentration-effect relationship, researchers were able to characterize the suppressive effect of this compound on these pro-inflammatory cytokines in human whole blood stimulated with Streptococcus pneumoniae. nih.gov The model predicted a substantial decrease in the production of these cytokines, particularly with intravenous administration. nih.gov
Table 2: Geometric Mean PK/PD Parameters for this compound's Inhibitory Effect on Cytokine Production
| Parameter | TNF-α | IL-6 | Reference |
|---|---|---|---|
| Kin (µg/h) | 15.4 | 321 | nih.gov |
| Kout (h⁻¹) | 0.82 | 2.02 | nih.gov |
| EC₅₀ (mg/L) | 9.4 | 18.3 | nih.gov |
Kin represents the zero-order rate constant for cytokine production, Kout is the first-order rate constant for cytokine degradation, and EC₅₀ is the this compound concentration causing 50% of the maximal inhibitory effect.
Such PK/PD models are valuable tools in drug development. They can help in selecting optimal dosing regimens for clinical trials and provide a framework for translating pre-clinical findings to clinical scenarios. science.gov These models integrate complex biological information to predict the time course of a drug's effect, aiding in the rational design of therapeutic strategies. nih.gov
Analysis of Bioavailability and Distribution in Animal Models
Pre-clinical studies in animal models are fundamental for characterizing the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion. These studies provide essential data on how the drug behaves in a living system before it can be considered for human trials. Various animal models, including rats, dogs, and rabbits, have been utilized to understand the bioavailability and tissue distribution of this compound.
In dogs, the route of administration and the specific formulation of this compound have been shown to significantly influence its pharmacokinetic parameters. For instance, intravenous (IV) administration of this compound lactobionate (B10762962) (10 mg/kg) in dogs resulted in a maximum plasma concentration (Cmax) of 6.64 ± 1.38 µg/mL and an area under the curve (AUC) of 4.20 ± 1.66 µg·h/mL. nih.gov In contrast, oral administration of this compound estolate tablets (25 mg/kg) and this compound ethylsuccinate suspension (20 mg/kg) yielded much lower Cmax values of 0.30 ± 0.17 µg/mL and 0.17 ± 0.09 µg/mL, respectively. nih.gov The half-life (t1/2) also varied, with the IV form having a half-life of 1.35 ± 0.40 hours, while the oral estolate and ethylsuccinate forms had half-lives of 2.92 ± 0.79 hours and 1.53 ± 1.28 hours, respectively. nih.gov
Studies in rats have provided valuable insights into the tissue distribution of this compound. Following intravenous administration of 5 mg/kg, this compound distributed to various organs, with tissue concentrations being notably higher than plasma concentrations. nih.govmdpi.com The ratio of tissue to plasma concentration was found to be in the range of 2.0 to 10.3. nih.gov However, this compound was rapidly eliminated from the lung, liver, kidney, and muscle, with concentrations falling below the limit of quantification by 8 hours post-administration. nih.gov The interstitial fluid-to-plasma concentration ratio for this compound in rats was observed to be between 0.27 and 0.39. mdpi.com
Rabbit models have also been employed to assess this compound's pharmacokinetics and tissue penetration. After intramuscular administration of 12.5 mg/kg, this compound concentrations were measured in various tissues over 48 hours. researchgate.net In another study in rabbits, oral administration of this compound at 10 mg/kg resulted in a Cmax of 0.65 ± 0.02 µg/mL, which was reached at a tmax of 0.25 ± 0.00 hours. researchgate.net The bioavailability of the oral formulation was determined to be 36.32 ± 3.19%. researchgate.net When administered intravenously, this compound showed a half-life of 2.27 ± 0.11 hours in rabbits. researchgate.net Furthermore, formulation can significantly impact tissue distribution; for example, gelatin microsphere formulations of this compound administered to rabbits showed a pulmonary concentration 15.92 times higher than in plasma, a significant increase compared to the control. nih.gov
The disposition of macrolide antibiotics, including this compound, has been studied across several mammalian species such as mice, rats, rabbits, and dogs. nih.gov These studies have generally shown that after intravenous administration, the serum concentration profiles are well-described by two-compartment kinetic models and that these drugs are rapidly cleared, with terminal half-lives of less than 2 hours. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Formulation/Route | Dose | Cmax (µg/mL) | tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Dog | Lactobionate/IV | 10 mg/kg | 6.64 ± 1.38 | - | 4.20 ± 1.66 | 1.35 ± 0.40 | - | nih.gov |
| Dog | Estolate/Oral | 25 mg/kg | 0.30 ± 0.17 | 1.75 ± 0.76 | - | 2.92 ± 0.79 | - | nih.gov |
| Dog | Ethylsuccinate/Oral | 20 mg/kg | 0.17 ± 0.09 | 0.69 ± 0.30 | - | 1.53 ± 1.28 | - | nih.gov |
| Rat | IV | 5 mg/kg | - | - | 1.0 ± 0.1 | 0.9 ± 0.1 | - | nih.gov |
| Rabbit | Oral | 10 mg/kg | 0.65 ± 0.02 | 0.25 ± 0.00 | 4.46 ± 0.22 | - | 36.32 ± 3.19 | researchgate.net |
| Rabbit | IV | 10 mg/kg | - | - | 12.28 ± 0.78 | 2.27 ± 0.11 | - | researchgate.net |
| Cat | Lactobionate/IV | 4 mg/kg | - | - | 2.61 ± 1.52 | 0.75 ± 0.09 | - | researchgate.net |
| Cat | Base/IM | 10 mg/kg | 3.54 ± 2.16 | 1.22 ± 0.67 | - | 1.94 ± 0.21 | - | researchgate.net |
Future Directions in Erythromycin Chemical Biology and Research
Strategies for Overcoming Macrolide Resistance Mechanisms
The clinical utility of erythromycin (B1671065) and its derivatives is primarily threatened by two widespread resistance mechanisms: the modification of the ribosomal target and the active efflux of the drug from the bacterial cell. mdpi.com Researchers are developing several strategies to circumvent these issues.
One of the most common resistance mechanisms involves methylation of the 23S rRNA by Erm-type methyltransferases, which prevents macrolides from binding to the ribosome. acs.org Another significant challenge is the action of efflux pumps, which are proteins that actively remove antibiotics from the bacterial cytoplasm before they can reach their ribosomal target. nih.govyoutube.com These pumps, often belonging to the ATP-binding cassette (ABC) or major-facilitator-superfamily (MFS), are key contributors to resistance. nih.gov
Current research focuses on innovative approaches to restore macrolide activity:
Antibiotic Potentiators: A promising strategy involves the use of adjuvants or potentiators—non-antibiotic compounds that enhance the efficacy of existing antibiotics. nih.gov Research has shown that bicarbonate, at physiological concentrations, can act as a potent enhancer of macrolide activity against resistant pathogens. acs.orgnih.gov Bicarbonate appears to overcome both target-site modification and efflux-based resistance by increasing the intracellular concentration of the macrolide. acs.orgnih.gov This finding suggests that standard laboratory testing may not accurately predict the clinical efficacy of macrolides in the bicarbonate-rich environment of the host. nih.gov
Combination Therapy: Combining macrolides with other classes of antibiotics, such as β-lactams or colistin, has shown synergistic effects against pathogenic bacteria, including community-acquired pneumonia and multidrug-resistant Gram-negative rods. nih.gov
Efflux Pump Inhibitors (EPIs): Although the development of clinically viable EPIs has been challenging due to toxicity concerns, the approach remains an active area of research. nih.gov The goal is to find molecules that can block the efflux pumps, thereby trapping the macrolide inside the bacterial cell.
Discovery and Development of Novel Macrolide Scaffolds
For decades, the development of new macrolide antibiotics has depended on the semisynthesis, or chemical modification, of the natural product this compound. nih.govescholarship.org This process yielded important drugs like clarithromycin (B1669154) and azithromycin (B1666446). nih.gov However, the limitations of semisynthesis in creating profound structural changes have driven a shift towards fully synthetic approaches to generate scaffolds capable of overcoming modern resistance. nih.govacs.org
A landmark development is the creation of a practical, fully synthetic platform for macrolide production. nih.govescholarship.org This strategy utilizes a convergent assembly of simple chemical building blocks, allowing for an almost exponential expansion of structural variability. nih.gov Key advancements include:
Fully Synthetic Platforms: Researchers have developed methods to construct macrolide antibiotics from scratch, enabling access to structures that are impossible to create via semisynthesis. nih.govescholarship.org This has led to the generation of over 300-350 novel macrolide candidates with diverse scaffolds. nih.govharvard.edu Many of these new compounds show potent activity against bacterial strains resistant to current macrolide antibiotics. nih.govescholarship.org
Next-Generation Ketolides: The development of ketolides, such as telithromycin (B1682012) and the clinical candidate solithromycin, represented a significant step forward, as these agents retain activity against many macrolide-resistant organisms. nih.govnih.gov Fully synthetic platforms have now enabled the production of these and other novel ketolides. nih.gov
Macrolides for Gram-Negative Pathogens: A major goal is to expand the spectrum of macrolides to effectively treat infections caused by multi-drug resistant Gram-negative bacteria. acs.orgacs.org Traditional macrolides fail because they cannot effectively cross the polar outer membrane of Gram-negative bacteria and are susceptible to efflux. acs.org By using fully synthetic platforms, researchers are designing novel macrolides with altered physicochemical properties—specifically, by increasing polarity and introducing polycationic features—to improve penetration and evade efflux. acs.orgacs.org Computational analysis of synthetic macrolides has helped identify optimal ranges for molecular weight and lipophilicity to achieve activity against these challenging pathogens. acs.org
| Scaffold Class | Key Innovation | Example(s) | Therapeutic Goal | Reference(s) |
|---|---|---|---|---|
| Azalides | Ring expansion of the macrolactone core to include a nitrogen atom. | Azithromycin | Improved acid stability and expanded spectrum of activity. | nih.gov |
| Ketolides | Removal of the C3 cladinose (B132029) sugar and oxidation of the C3 hydroxyl to a ketone. | Telithromycin, Solithromycin, Cethromycin | Activity against bacteria with Erm-mediated resistance. | nih.gov |
| Fully Synthetic Scaffolds | Convergent assembly from simple chemical building blocks, allowing for deep-seated structural modifications. | Novel 14- and 15-membered ketolides and azalides | Overcoming widespread resistance; creating diverse libraries for screening. | nih.govescholarship.org |
| Gram-Negative Spectrum Macrolides | Introduction of tethered basic amines and optimization of physicochemical properties (polarity, charge). | Polycationic azalides and ketolides | Achieving clinically relevant activity against multi-drug resistant Gram-negative bacteria like Enterobacteriaceae. | acs.orgacs.org |
Elucidation of Non-Ribosomal Molecular Targets
While the primary antibacterial action of this compound is the inhibition of protein synthesis via binding to the 50S ribosomal subunit, research has revealed that it and other macrolides possess biological activities that are not linked to this mechanism. youtube.comnih.gov The elucidation of these non-ribosomal targets is a key area of future research, potentially opening new therapeutic applications.
Anti-Inflammatory Effects: this compound has well-documented anti-inflammatory properties, which are utilized in treating certain chronic respiratory diseases. nih.gov This effect is separate from its antimicrobial action and is an area of active investigation to understand the precise molecular pathways involved.
Motilin Receptor Agonism: this compound acts as an agonist for the motilin receptor in the gastrointestinal tract, which gives it prokinetic properties (accelerating gastric emptying). nih.gov This non-antibiotic effect is leveraged clinically in specific gastrointestinal conditions.
Interaction with Cellular Transport Proteins: Studies have examined the interaction of this compound with transport proteins like P-glycoprotein (Pgp). mdpi.com For instance, while this compound treatment did not impact the Pgp-mediated efflux of digoxin, it did reduce the transport of the related compound digoxigenin, indicating a specific, albeit complex, interaction with this transporter. mdpi.com
Other Cellular Effects: Research has pointed to other non-ribosomal effects, such as the ability to inhibit the formation of osteoclasts (cells that break down bone tissue), suggesting potential applications in bone-related pathologies. nih.gov
Understanding these off-target effects is crucial for both predicting potential side effects and repurposing macrolides for non-infectious diseases.
Integration with Chemical Biology and Drug Discovery Platforms
The future of this compound research is intrinsically linked to its integration with modern chemical biology and drug discovery platforms. These technologies are accelerating the development of new macrolide antibiotics and deepening the understanding of their biological functions.
Synthetic and Biosynthetic Platforms: The development of fully synthetic routes provides a powerful engine for drug discovery, allowing for the systematic and rational design of novel compounds. nih.govescholarship.org In parallel, advances in synthetic biology and genetic engineering are enabling the manipulation of the this compound biosynthetic pathway. researchgate.net These platforms allow for the creation of "unnatural" natural products by incorporating novel building blocks or altering enzymatic steps to produce new macrolide structures.
Computational Chemistry and Modeling: Computational analysis plays a vital role in modern drug design. Retrospective analysis of large libraries of synthetic macrolides has helped define the specific physicochemical properties required for activity against Gram-negative bacteria, guiding future synthetic efforts. acs.org Molecular modeling of the drug-ribosome interaction provides insights into how resistance mutations affect binding and how new compounds might be designed to evade these effects. nih.gov
Advanced Drug Delivery Systems: To overcome challenges like poor solubility and instability, researchers are developing advanced formulations for this compound. nih.govmdpi.com These include various types of nanoparticles, such as solid-lipid nanoparticles (SLNs), micelles, and chitosan (B1678972) nanoparticles, which can improve bioavailability, enhance antibacterial activity, and potentially reduce side effects. nih.govmdpi.com These formulations can facilitate easier penetration of the antibiotic by fusing with bacterial cell membranes. mdpi.com
The convergence of these advanced platforms—combining rational synthetic design, computational prediction, and sophisticated delivery systems—is paving the way for a new generation of macrolide therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
